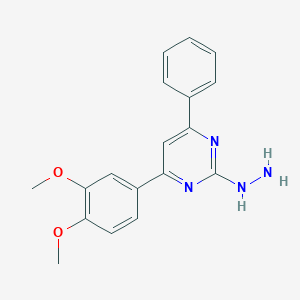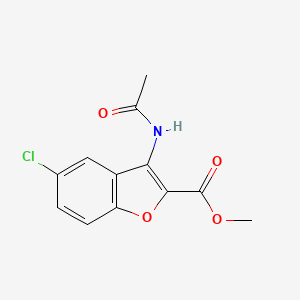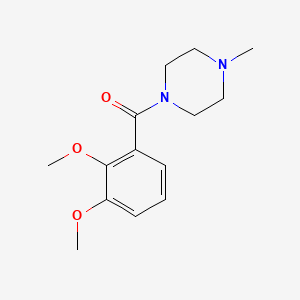![molecular formula C16H12N2O2S B5878126 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act as an electron acceptor due to the presence of a strong electron-withdrawing nitro group. This property makes this compound useful in various applications, including organic electronics and catalysis.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of this compound. However, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further investigation in drug development.
Advantages and Limitations for Lab Experiments
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and high purity. However, its limited solubility in common solvents and sensitivity to air and moisture can pose challenges for certain experiments.
Future Directions
There are several future directions for 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile research, including the development of new this compound-based organic semiconductors with improved performance, the exploration of this compound as a building block in the synthesis of novel bioactive molecules, and the investigation of the biochemical and physiological effects of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and low toxicity make it a promising candidate for further investigation in drug development and other fields. With continued research, this compound may prove to be a valuable tool for advancing scientific knowledge and improving human health and well-being.
Synthesis Methods
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile can be synthesized through a reaction between 4-methylthiophenol and 3-nitrobenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization.
Scientific Research Applications
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has been widely studied for its potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. One of the major areas of research is the development of this compound-based organic semiconductors, which can be used in electronic devices such as solar cells and light-emitting diodes. This compound has also been investigated for its potential as a building block in the synthesis of novel organic molecules with various biological activities.
properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-21-16-7-5-12(6-8-16)9-14(11-17)13-3-2-4-15(10-13)18(19)20/h2-10H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSAVKMVPGVKU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)